Product packaging for 3-Aminobenzo[d]isoxazole-4-carbonitrile(Cat. No.:CAS No. 657348-76-0)

3-Aminobenzo[d]isoxazole-4-carbonitrile

Cat. No.: B3277284
CAS No.: 657348-76-0
M. Wt: 159.14 g/mol
InChI Key: MTISCUPSUHVTIM-UHFFFAOYSA-N
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Description

3-Aminobenzo[d]isoxazole-4-carbonitrile is a heterocyclic aromatic organic compound of significant interest in medicinal and organic chemistry. It serves as a versatile scaffold and key synthetic intermediate for developing novel bioactive molecules. Compounds featuring the isoxazole ring are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . Researchers value this structure for its potential as a building block in drug discovery, particularly for creating new antimicrobial agents to address resistant pathogens and for designing kinase inhibitors with antileukemic activity . The presence of both amino and carbonitrile functional groups on the fused isoxazole ring system provides multiple sites for chemical modification, enabling the synthesis of diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research applications as a chemical reference standard and synthetic intermediate in laboratory settings. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3O B3277284 3-Aminobenzo[d]isoxazole-4-carbonitrile CAS No. 657348-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1,2-benzoxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-2-1-3-6-7(5)8(10)11-12-6/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTISCUPSUHVTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)ON=C2N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Aminobenzo D Isoxazole 4 Carbonitrile and Analogous Structures

Strategies for Constructing the Benzo[d]isoxazole Ring System

The formation of the benzo[d]isoxazole scaffold is the critical step in the synthesis. This can be achieved through various cyclization, annulation, and multicomponent reactions.

The isoxazole (B147169) ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is commonly formed through cycloaddition reactions involving nitrile oxides. nih.govrsc.org These can be performed in either an intramolecular or intermolecular fashion.

Intramolecular cyclization represents an efficient method for constructing bicyclic isoxazole derivatives. nih.govresearchgate.net A prevalent strategy is the intramolecular nitrile oxide cycloaddition (INOC), where a nitrile oxide and a dipolarophile (like an alkyne or alkene) are present on the same molecule. mdpi.commdpi.com The nitrile oxide is typically generated in situ from precursors such as aldoximes or nitroalkanes to prevent decomposition. nih.govresearchgate.net

Common methods for generating the transient nitrile oxide intermediate include:

Dehydration of nitroalkanes. nih.govresearchgate.net

Oxidation of aldoximes. nih.govresearchgate.net

Dehydrohalogenation of hydroximoyl chlorides. nih.govresearchgate.net

For instance, 2-alkoxybenzaldehyde oximes tethered to an alkyne or alkene can undergo intramolecular oxidative cycloaddition to yield isoxazole- or isoxazoline-fused heterocycles. mdpi.com Hypervalent iodine compounds can be employed as low-toxic and environmentally benign reagents to facilitate this transformation. mdpi.com Another approach involves using tert-butyl nitrite (B80452) (TBN) as a radical initiator and N-O source for the intramolecular cycloaddition of propargyl-substituted methyl azaarenes, forming isoxazole-fused systems in a one-pot process. nih.gov

Table 1: Examples of Intramolecular Cyclization Protocols for Isoxazole Ring Formation
Starting MaterialReagents/ConditionsProduct TypeKey FeaturesReference
Dimethyl-2-(2-nitro-1-aryl/alkyl)-2-(prop-2-yn-1-yl)malonatesYamaguchi reagent (2,4,6-trichlorobenzoyl chloride), DBUBicyclic isoxazole derivativesEfficient dehydration of nitroalkanes followed by intramolecular dipolar cycloaddition. High yields and simple operation. nih.gov
Alkyne- or alkene-tethered aldoximes2-Iodobenzoic acid, m-CPBA, p-TsOH·H2OIsoxazole- or isoxazoline-fused heterocyclesCatalytic intramolecular cycloaddition using hypervalent iodine species generated in situ. mdpi.com
2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-onestert-Butyl Nitrite (TBN)Isoxazole-fused tricyclic quinazolinonesMetal-free, one-pot sequence of nitration and annulation. TBN acts as radical initiator and N-O source. nih.gov
1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoximeBleach (NaOCl), DCMTetracyclic isoxazoleIn situ generation of nitrile oxide from aldoxime followed by clean INOC reaction in high yield. mdpi.com

The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a cornerstone of isoxazole synthesis. rsc.orgnih.goveresearchco.com This [3+2] cycloaddition approach is highly versatile and allows for the construction of a wide array of substituted isoxazoles. eresearchco.com The reaction is highly regioselective, typically yielding 3,5-disubstituted isoxazoles when terminal alkynes are used. researchgate.net

The required nitrile oxide dipole is generated in situ from various precursors. For example, hydroximoyl chlorides can be treated with a base like triethylamine, or aldoximes can be oxidized with agents like N-chlorosuccinimide (NCS) followed by base treatment. eresearchco.com "Click chemistry" principles have been applied to this reaction, promoting high yields and stereospecificity under eco-friendly conditions. eresearchco.com

Table 2: Examples of Intermolecular 1,3-Dipolar Cycloaddition Reactions
Nitrile Oxide PrecursorDipolarophileReagents/ConditionsProduct TypeReference
Hydroximoyl bromideSubstituted terminal alkynesTriethylamine, Toluene3-Trifluoromethyl-5-substituted isoxazoles nih.gov
AldoximesPropargyl esterNCS, weak base, Cu(I) catalystRegioselective 3,5-disubstituted isoxazoles eresearchco.com
AldoximesAlkenesOxone, water3,5-Disubstituted isoxazolines rsc.org
Ethyl nitroacetatePropargyl benzoate (B1203000)NaOH, water5-(Benzoyloxymethyl)isoxazole-3-carboxylate mdpi.com

Annulation reactions involve the formation of a new ring onto a pre-existing one. For benzo[d]isoxazole synthesis, this means constructing the isoxazole ring onto a benzene (B151609) derivative. A metal-free approach involves the Csp³–H bond radical nitrile oxidation and subsequent intramolecular cycloaddition of alkenyl/alkynyl-substituted aryl methyl ketones. nih.govmdpi.com In this method, tert-butyl nitrite (TBN) serves as a non-metallic radical initiator and the source of the N–O fragment, enabling the simultaneous formation of the isoxazole ring and another fused ring system. nih.govmdpi.com While not forming benzisoxazoles directly, related strategies like the Rh(III)-catalyzed double annulation of phenyl oxadiazoles (B1248032) with diazo compounds to form pyran-fused isoquinolines demonstrate the power of C-H activation and annulation in building complex fused heterocycles. mdpi.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules. beilstein-journals.orgmdpi.com A notable example is the synthesis of 5-amino-isoxazole-4-carbonitriles through a three-component reaction of an aldehyde, malononitrile (B47326), and hydroxylamine (B1172632) hydrochloride. nih.gov This reaction, performed in a deep eutectic solvent like K2CO3/glycerol (B35011), provides the desired products in good yields and short reaction times under mild, environmentally friendly conditions. nih.gov While this specific example yields a monocyclic isoxazole, the principle can be adapted. If a suitably substituted benzene derivative is used as one of the components, this approach could potentially lead to the direct synthesis of functionalized benzo[d]isoxazoles.

Other MCRs, such as the [2+1+1+1] cycloaddition involving cobalt catalysis, demonstrate the potential for constructing complex heterocyclic systems from simple precursors in a single step. nih.gov

Cyclization Reactions Leading to the Isoxazole Nucleus

Installation and Modification of the Carbonitrile Group at Position 4

The introduction of the carbonitrile (cyano) group at the C4 position of the benzo[d]isoxazole ring is a key synthetic challenge. This can be accomplished either by direct introduction during ring formation or by modification of a precursor group.

The multicomponent reaction described by Beyzaei et al. for the synthesis of 5-amino-isoxazole-4-carbonitriles is a prime example of direct installation. nih.gov Here, malononitrile serves as the source of both the C4-carbonitrile and the C5-amine (after tautomerization).

Alternatively, the carbonitrile can be derived from a precursor functional group. A common strategy involves the synthesis of a 4-carboxy-substituted isoxazole, which can then be converted to the nitrile. For example, a patented method describes the synthesis of 3-substituted-4-isoxazole carboxylic acids from 3-substituted-3-oxopropionates. google.com This involves cyclization with hydroxylamine, followed by a sequence of acetalization, ring-opening, and re-closure to furnish the 4-carboxyisoxazole. google.com This carboxylic acid can then be converted to a primary amide, which upon dehydration (using reagents like phosphorus oxychloride or trifluoroacetic anhydride) yields the desired carbonitrile. The synthesis of isoxazole-4-carboxylic acid derivatives can also be achieved via Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles. researchgate.net

It is important to note that the presence of a nitrile group on a starting material can sometimes interfere with certain reaction pathways. For example, a copper-catalyzed cycloisomerization was reported to fail for a substrate containing a nitrile substituent on the indole (B1671886) ring, possibly due to competitive coordination of the nitrile with the metal catalyst. acs.org This highlights the need for careful selection of synthetic routes and reaction conditions when dealing with nitrile-containing intermediates.

Direct Cyanation Strategies

Direct C-H cyanation of an existing 3-aminobenzo[d]isoxazole ring system at the C4 position is a challenging yet potentially efficient route. This approach avoids the need for pre-functionalized starting materials but requires overcoming the regioselectivity and reactivity hurdles of C-H activation. Modern cyanation methods often employ transition-metal catalysts or potent electrophilic cyanating agents.

Electrophilic cyanating agents, such as 1-cyanobenzotriazole (B98145) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), are potential reagents for this transformation. sigmaaldrich.comresearchgate.net These reagents act as a source of an electrophilic cyanide equivalent ("CN+"), which can react with electron-rich aromatic systems. However, the success of such a reaction on the 3-aminobenzo[d]isoxazole core would be highly dependent on the electronic properties and steric environment of the C4 position. The electron-donating nature of the 3-amino group might not sufficiently activate the C4 position for direct electrophilic cyanation, and competing reactions at other sites could occur.

Cyanation Method Typical Reagents Key Features Potential Challenges for this Synthesis
Electrophilic Cyanation1-Cyanobenzotriazole, NCTSActs as a "CN+" source; suitable for electron-rich substrates.Regioselectivity, potential for N-cyanation of the amino group, requires sufficient activation of the C4 position.
Transition-Metal Catalyzed C-H CyanationPd, Cu, or Ni catalysts with a cyanide sourceEnables direct functionalization of C-H bonds.Harsh conditions, catalyst cost, regioselectivity control between different C-H bonds on the benzene ring.

Conversion of Carboxylic Acid Derivatives (e.g., esters, amides) to Nitriles

A more classical and reliable method for installing the nitrile group is through the dehydration of a primary amide. This two-step sequence involves the initial synthesis of 3-aminobenzo[d]isoxazole-4-carboxylic acid or its corresponding primary amide, followed by a dehydration reaction. The required precursor, 3-aminobenzo[d]isoxazole-4-carboxylic acid, is a known compound (CAS 1104505-81-8), making this a highly viable route. sigmaaldrich.comcymitquimica.com

The synthesis of the intermediate carboxamide can be achieved from the carboxylic acid using standard amide coupling techniques. For instance, activating the carboxylic acid with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), followed by treatment with ammonia (B1221849), would yield the desired 3-aminobenzo[d]isoxazole-4-carboxamide. nih.gov

The subsequent dehydration of this primary amide to the nitrile is a standard transformation in organic synthesis. A variety of dehydrating agents can be employed for this purpose.

Dehydrating Agent Typical Conditions Reference for General Transformation
Phosphorus Pentoxide (P₂O₅)Heating, often in an inert solvent. orgsyn.org
Thionyl Chloride (SOCl₂)Reflux in an appropriate solvent.Standard textbook methodology.
Phosphorus Oxychloride (POCl₃)Heating, sometimes with a base like pyridine (B92270).Standard textbook methodology.
Trifluoroacetic Anhydride (TFAA)Mild conditions, often with a base like pyridine or triethylamine.Standard textbook methodology.
Diphosphorus Tetraiodide (P₂I₄)Room temperature, with ammonium (B1175870) carbonate. vulcanchem.com

This pathway, proceeding through a stable and accessible carboxylic acid intermediate, represents a robust and well-documented strategy for the synthesis of the target carbonitrile.

Nucleophilic Substitution Reactions to Introduce the Nitrile Group

The introduction of the nitrile group via a nucleophilic aromatic substitution (SₙAr) reaction is another powerful and widely used strategy. orgsyn.orggoogle.com This method requires a precursor bearing a good leaving group, typically a halogen (e.g., -Cl, -Br), at the C4 position of the benzo[d]isoxazole ring. The reaction, known as the Rosenmund-von Braun reaction when using cuprous cyanide (CuCN), is particularly effective when the leaving group is activated by electron-withdrawing substituents on the aromatic ring. nih.govgoogle.com

A plausible synthetic sequence would involve the preparation of a 3-amino-4-halobenzo[d]isoxazole intermediate. This intermediate would then be subjected to cyanation conditions. While palladium-catalyzed cyanation methods using sources like Zn(CN)₂ are also common for aryl halides, the use of CuCN in a polar aprotic solvent like DMF or NMP at elevated temperatures is a classic and effective approach for this type of transformation. nih.govorganic-chemistry.org

Cyanide Source Catalyst/Solvent General Reaction Name Key Features
Copper(I) Cyanide (CuCN)DMF or NMP, high temperature (e.g., 140-160 °C)Rosenmund-von BraunWell-established, reliable for activated aryl halides.
Zinc Cyanide (Zn(CN)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄)Palladium-Catalyzed CyanationMilder conditions possible, good functional group tolerance.
Sodium/Potassium CyanidePhase-transfer catalyst or aprotic polar solventNucleophilic SubstitutionLess common for unactivated aryl halides due to high toxicity and poor reactivity.

Introduction and Functionalization of the Amino Group at Position 3

The installation of the 3-amino group is the other key transformation. This can be accomplished by direct amination of a suitable precursor, reduction of a nitrogen-containing functional group like a nitro group, or by chemical transformation of other substituents.

Direct Amination Methodologies

Directly introducing the amino group at the C3 position of a pre-formed benzo[d]isoxazole-4-carbonitrile core would typically involve a nucleophilic aromatic substitution reaction. This would necessitate a starting material such as 3-halobenzo[d]isoxazole-4-carbonitrile (e.g., 3-chloro or 3-bromo). The reaction with an ammonia source (e.g., aqueous ammonia, or a protected amine followed by deprotection) could furnish the desired 3-amino product. However, the C3 position of the benzo[d]isoxazole is often not sufficiently electrophilic for facile SₙAr, and such reactions can require harsh conditions or transition-metal catalysis (e.g., Buchwald-Hartwig amination). rsc.org

Reduction of Nitro or Nitroso Precursors

Arguably the most common and efficient method for introducing an aromatic amino group is through the reduction of a nitro group. This strategy involves the synthesis of 3-nitrobenzo[d]isoxazole-4-carbonitrile as a key intermediate, followed by its reduction. The synthesis of related nitrobenzo[d]isoxazole structures, such as 6-nitrobenzo[d]isoxazole-3-carbonitrile (B11770802) and 3-cyano-4,6-dinitrobenzo[d]isoxazole, is documented, suggesting the feasibility of preparing the required 3-nitro-4-cyano precursor. vulcanchem.comresearchgate.net

The synthesis of this nitro-intermediate would likely begin with a suitably substituted benzene ring, for example, 2-fluoro-6-nitrobenzonitrile. google.compatsnap.com Cyclization to form the isoxazole ring could be achieved by reacting this precursor with a hydroxylamine equivalent under conditions that facilitate intramolecular nucleophilic aromatic substitution of the fluorine atom by the oxygen of the oxime. nih.gov

Once the 3-nitrobenzo[d]isoxazole-4-carbonitrile is obtained, its reduction to the corresponding amine is a straightforward and high-yielding transformation.

Reducing Agent Typical Conditions Key Features
Tin(II) Chloride (SnCl₂)HCl, ethanol (B145695) or ethyl acetateMild, chemoselective, tolerates many functional groups.
Iron powder (Fe)Acetic acid or HClClassical, inexpensive, and effective method.
Catalytic Hydrogenation (H₂)Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂)Clean reaction, high yield, requires hydrogenation equipment.
Sodium Dithionite (Na₂S₂O₄)Aqueous/organic biphasic systemMild reducing agent, useful for sensitive substrates.

Transformations from Other Nitrogen-Containing Substituents

Other nitrogen-based functional groups can also serve as precursors to the 3-amino group. For instance, a 3-azido group can be readily reduced to an amine, typically under mild conditions using catalytic hydrogenation or reagents like triphenylphosphine (B44618) (Staudinger reduction). The azide (B81097) itself could be installed by nucleophilic substitution of a 3-halobenzo[d]isoxazole-4-carbonitrile with sodium azide.

Another potential, though more complex, route involves the use of a Sandmeyer reaction. nih.gov This would start from a different precursor, such as a 3-amino-4-halobenzo[d]isoxazole. Diazotization of the amino group followed by a Sandmeyer reaction could introduce the nitrile at C4. Conversely, if one were to start with a precursor having two amino groups, one could be selectively transformed into the nitrile via diazotization and cyanation. These multi-step transformations are generally less direct than the nitro-reduction pathway.

Catalytic Approaches in 3-Aminobenzo[d]isoxazole-4-carbonitrile Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient construction of complex molecules like this compound. Both transition metal catalysis and organocatalysis have emerged as powerful tools in this context.

Transition metals, particularly gold and copper, have been instrumental in the synthesis of isoxazole derivatives. Gold(I)-catalyzed cycloisomerization has been successfully applied to synthesize substituted 4H-benzo[d] researchgate.netnih.govoxazines from N-(2-alkynyl)aryl benzamides. nih.govnih.gov This process occurs under mild conditions and involves the chemoselective oxygen cyclization through a 6-exo-dig pathway. nih.govnih.gov A plausible mechanism involves the coordination of the gold(I) catalyst to the alkyne, followed by an intramolecular attack of the amide oxygen to form a vinylidene gold(I) intermediate, which then leads to the final product. nih.gov

Copper-catalyzed reactions are also prevalent in isoxazole synthesis. nih.govnih.gov One of the most common methods is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide, which is often generated in situ. nih.gov Copper(I) catalysts are known to facilitate this reaction, leading to the regioselective synthesis of disubstituted isoxazoles. nih.gov For instance, copper-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is a well-established method. nih.gov Additionally, copper(I) cyanide has been used in the cyanation of bromo-substituted heterocyclic compounds to introduce the carbonitrile group, a key feature of the target molecule. mdpi.com

The table below summarizes key aspects of transition metal-catalyzed synthesis of related isoxazole structures.

CatalystReaction TypeKey Features
Gold(I)CycloisomerizationMild reaction conditions, chemoselective 6-exo-dig cyclization. nih.govnih.gov
Copper(I)[3+2] CycloadditionRegioselective synthesis of disubstituted isoxazoles. nih.govnih.gov
Copper(I) CyanideCyanationIntroduction of the nitrile functional group. mdpi.com

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for isoxazole synthesis. Chiral phosphoric acids have been employed in the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters, yielding quaternary α-isoxazole–α-alkynyl amino acid derivatives with high enantioselectivity. rsc.org The catalyst is believed to activate the substrates through hydrogen bonding. rsc.org

Acid and base catalysis are also fundamental in various synthetic routes. For example, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved in an aqueous medium under mild basic conditions using N,N-diisopropylethylamine (DIPEA). beilstein-journals.org The base facilitates the deprotonation of a 1,3-diketone, which then reacts with a nitrile oxide. beilstein-journals.org Similarly, the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones can be catalyzed by various bases like sodium benzoate and sodium citrate. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact.

Performing reactions under solvent-free conditions is a key aspect of green chemistry. Multicomponent reactions (MCRs) are particularly amenable to this approach, offering high atom economy and reduced waste. researchgate.net The synthesis of novel 5-amino-isoxazole-4-carbonitriles has been achieved through a multicomponent reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes under solvent-free conditions. nih.gov

Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to volatile organic compounds. researchgate.net They are typically mixtures of a hydrogen bond acceptor and a hydrogen bond donor, forming a liquid with a low melting point. researchgate.net DESs can act as both the reaction medium and the catalyst. researchgate.net For instance, a deep eutectic solvent composed of potassium carbonate and glycerol has been used as a catalytic medium for the synthesis of 5-amino-isoxazole-4-carbonitrile derivatives. nih.gov Choline chloride/urea is another DES that has been successfully employed in the synthesis of various heterocyclic compounds, including 3-aminoimidazo-fused heterocycles. researchgate.net

The table below highlights the use of different DES systems in the synthesis of isoxazole analogs.

Deep Eutectic SolventReactantsProductReference
K2CO3/GlycerolMalononitrile, Hydroxylamine hydrochloride, Aldehydes5-Amino-isoxazole-4-carbonitriles nih.gov
Choline chloride/Urea-3-Aminoimidazo-fused heterocycles researchgate.net

Microwave irradiation and ultrasound are alternative energy sources that can significantly accelerate reaction rates and improve yields, often under milder conditions than conventional heating. nih.govresearchgate.net Microwave-assisted synthesis has been used for the one-pot 1,3-dipolar cycloaddition reactions to produce 3,5-disubstituted isoxazoles. nih.gov This method generally leads to shorter reaction times compared to literature reports. nih.gov

Ultrasound has also been shown to be an effective tool for promoting the synthesis of heterocyclic compounds. researchgate.netnih.gov For example, the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H- researchgate.netnih.govbeilstein-journals.orgthiadiazolo[3,2-a]pyrimidine-6-carbonitrile derivatives was achieved in excellent yields through a one-pot, three-component condensation reaction under ultrasound irradiation. researchgate.net This method was significantly faster and higher yielding than the conventional refluxing method. researchgate.net

Advanced Synthetic Strategies and Total Synthesis Considerations

The construction of the benzo[d]isoxazole ring system, particularly with the specific substitution pattern of a 3-amino group and a 4-carbonitrile group, requires precise control over reaction conditions and reagent choice. Modern synthetic chemistry has moved towards more sophisticated approaches to maximize efficiency and minimize waste.

One-Pot and Cascade Reactions for Streamlined Synthesis

One-pot and cascade reactions offer significant advantages in the synthesis of complex molecules like this compound by reducing the number of separate purification steps, saving time, and decreasing solvent usage. These reactions involve multiple bond-forming events in a single reaction vessel.

A plausible one-pot approach to this compound can be conceptualized starting from a suitably substituted precursor, such as 2-hydroxybenzonitrile (B42573) derivatives. For instance, a cascade reaction can be initiated from the condensation of nitroalkanes with 3-oxetanone, leading to 3-substituted isoxazole-4-carbaldehydes. rsc.org While not a direct synthesis of the target molecule, this highlights a cascade approach to functionalize the 4-position of an isoxazole ring.

Another advanced strategy involves the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles. rsc.orgresearchgate.net This method allows for the simultaneous construction of C-C and C=N bonds. Adapting this for this compound would require a precursor that incorporates the amino and cyano functionalities.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of 3-amino-substituted 1,2-benzisoxazoles. nih.govresearchgate.net A key intermediate, 3-chloro-1,2-benzisoxazole, can be prepared from the corresponding 3-hydroxy-1,2-benzisoxazole and subsequently reacted with an amine source under microwave irradiation to yield the 3-amino derivative. nih.govresearchgate.net This approach could be adapted for a one-pot synthesis where the formation of the 3-chloro intermediate is immediately followed by amination.

A notable cascade reaction involves the rearrangement of an isoxazole to a benzisoxazole, which can lead to highly functionalized polycycles with defined stereochemistry. nih.gov Although this specific example does not directly yield this compound, the principle of a cascade rearrangement offers a sophisticated route to the core benzo[d]isoxazole structure.

The following table summarizes various one-pot and cascade strategies applicable to the synthesis of isoxazole and benzo[d]isoxazole derivatives, which could be adapted for the target compound.

StrategyStarting MaterialsKey Intermediates/StepsProduct TypeReference
Palladium-Catalyzed [4+1] AnnulationN-Phenoxyacetamides, AldehydesC-H activation, C-C and C=N bond formation1,2-Benzisoxazoles rsc.orgresearchgate.net
Microwave-Assisted Nucleophilic Aromatic Substitution3-Chloro-1,2-benzisoxazole, AminesMicrowave irradiation3-Amino-1,2-benzisoxazoles nih.govresearchgate.net
Cascade Condensation-RearrangementNitroalkanes, 3-OxetanoneNitroalkene intermediate3-Substituted Isoxazole-4-carbaldehydes rsc.org
Isoxazole to Benzisoxazole Rearrangement CascadeSubstituted IsoxazolesRearrangement promoted cascadeStereodefined Polycycles nih.gov

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical consideration in the synthesis of this compound to ensure the correct placement of the amino and cyano groups on the benzo[d]isoxazole core. The formation of the isoxazole ring from unsymmetrical precursors can often lead to a mixture of regioisomers.

The synthesis of isoxazoles via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a common method where regioselectivity is paramount. rsc.org The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne dictate the regiochemical outcome. For the synthesis of a 4-substituted isoxazole, specific directing groups or reaction conditions are necessary.

In the context of benzo[d]isoxazole synthesis, the cyclization of substituted 2-hydroxybenzonitriles is a key strategy. The regioselectivity of this cyclization is dependent on the nature and position of the substituents on the benzene ring. For example, the synthesis of 3-amino-1,2-benzisoxazole from 2-[(isopropylideneamino)oxy]benzonitrile proceeds via a specific cyclization pathway. researchgate.net To obtain the 4-carbonitrile derivative, one would need to start with a 2-hydroxybenzonitrile bearing a cyano group at the adjacent position. The cyclization conditions would then need to favor the formation of the desired regioisomer.

The use of Lewis acids can influence the regioselectivity of isoxazole formation from β-enamino diketones. researchgate.net By varying the Lewis acid and solvent, different regioisomers can be selectively obtained. This principle could be applied to precursors of this compound to control the final substitution pattern.

The table below outlines factors influencing regioselectivity in the synthesis of isoxazole and benzo[d]isoxazole derivatives.

Synthetic MethodKey Factors Influencing RegioselectivityExample OutcomeReference
1,3-Dipolar CycloadditionElectronic and steric effects of substituents on nitrile oxide and alkyneFormation of specific 3,5- or 3,4-disubstituted isoxazoles rsc.org
Cyclization of Substituted 2-HydroxybenzonitrilesPosition and nature of substituents on the benzene ringFormation of specific substituted benzo[d]isoxazoles researchgate.net
Cyclocondensation of β-Enamino DiketonesLewis acid, solvent, and baseSelective formation of different regioisomeric isoxazoles researchgate.net

Stereoselectivity in the context of this compound primarily relates to the potential for chirality in substituents attached to the core structure, as the benzo[d]isoxazole ring itself is aromatic and planar. However, in cascade reactions leading to more complex, polycyclic structures containing a benzo[d]isoxazole moiety, controlling the stereochemistry of newly formed chiral centers is crucial.

For instance, an isoxazole to benzisoxazole rearrangement promoted cascade reaction has been shown to afford highly functionalized, stereodefined polycycles. nih.gov The stereochemical outcome of such reactions is often dictated by the geometry of the starting materials and the transition state of the cyclization steps. While not directly applicable to the synthesis of the simple this compound, this demonstrates that stereocontrol is a key consideration in more advanced synthetic endeavors involving this heterocyclic system.

In the absence of chiral centers in the final target molecule, stereoselectivity is not a primary concern. However, if chiral auxiliaries are used during the synthesis or if chiral substituents are present, their influence on the reaction pathway would need to be considered.

Reactivity and Reaction Mechanisms of 3 Aminobenzo D Isoxazole 4 Carbonitrile

Reactivity at the Carbonitrile Moiety

The carbonitrile (nitrile) group is a valuable functional handle due to its susceptibility to nucleophilic attack and its ability to participate in the formation of new ring systems. The electron-withdrawing nature of the isoxazole (B147169) ring is expected to enhance the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles.

The triple bond of the nitrile group is a prime target for nucleophilic addition reactions. This process typically involves the attack of a nucleophile on the carbon atom, followed by protonation or further reaction of the resulting intermediate. While specific studies on 3-Aminobenzo[d]isoxazole-4-carbonitrile are not extensively detailed in the literature, the reactivity can be inferred from the well-established chemistry of aromatic nitriles.

Hydroxylamine (B1172632), for instance, is known to add to acetylenic nitriles to form 5-aminoisoxazoles, demonstrating the susceptibility of the nitrile group to nucleophilic attack by nitrogen-based nucleophiles. rsc.org Similarly, organometallic reagents like Grignards or organolithium compounds could add to the nitrile to form ketimine intermediates, which can be subsequently hydrolyzed to ketones.

Table 1: Potential Nucleophilic Addition Reactions at the Carbonitrile Moiety

Nucleophile Reagent Example Intermediate Product Final Product (after hydrolysis)
Organometallic Grignard Reagent (R-MgX) Ketimine Ketone
Alcohol Methanol (CH₃OH) Imidate Ester (Pinner reaction)
Amine Ammonia (B1221849) (NH₃) Amidine Amidine

| Hydroxylamine | Hydroxylamine (NH₂OH) | N-hydroxyamidine | N-hydroxyamidine |

The carbonitrile group can be converted into other important functional groups such as carboxylic acids and primary amines through straightforward chemical transformations.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds via an amide intermediate to ultimately yield the corresponding carboxylic acid, 3-aminobenzo[d]isoxazole-4-carboxylic acid. The conversion of an ester to a carboxylic acid using lithium hydroxide (B78521) (LiOH) is a common related procedure. nih.gov

Reduction: The nitrile group is readily reduced to a primary amine (aminomethyl group). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ over a Raney Nickel or Palladium catalyst) are effective for this transformation. This would yield (3-aminobenzo[d]isoxazol-4-yl)methanamine, a compound with two primary amino groups at different positions.

Table 2: Key Derivatization Reactions of the Carbonitrile Group

Reaction Reagents Product
Hydrolysis H₃O⁺ or OH⁻, H₂O, heat 3-Aminobenzo[d]isoxazole-4-carboxylic acid
Reduction 1. LiAlH₄, THF; 2. H₂O (3-Aminobenzo[d]isoxazol-4-yl)methanamine

| Partial Hydrolysis | H₂O₂, NaOH | 3-Aminobenzo[d]isoxazole-4-carboxamide |

The ortho-positioning of the amino and carbonitrile groups makes this compound an ideal precursor for the synthesis of fused heterocyclic systems. This arrangement allows the molecule to react with various one-carbon electrophiles to construct a new ring, a common strategy in medicinal chemistry. This type of reaction, known as annulation, builds upon the existing benzoisoxazole core. For example, reacting ortho-amino-nitriles with formic acid or formamide (B127407) can lead to the formation of fused pyrimidine (B1678525) rings.

Table 3: Potential Cyclization Reactions

Reagent Fused Ring System Formed Resulting Compound Class
Formic Acid Pyrimidine Isoxazolo[4,5-d]pyrimidin-4-amine
Isothiocyanates (R-NCS) Pyrimidine-thione N-substituted Isoxazolo[4,5-d]pyrimidine-4-thiones
Carbon Disulfide (CS₂) Pyrimidine-dithione Isoxazolo[4,5-d]pyrimidine-2,4-dithione

| Guanidine | Pyrimidine | Isoxazolo[4,5-d]pyrimidine-2,4-diamine |

Reactivity of the Amino Group at Position 3

The primary amino group at the C3 position is a key site for electrophilic attack and condensation reactions. Its nucleophilicity is influenced by the isoxazole ring, which can sometimes modulate its reactivity. nih.gov

The lone pair of electrons on the nitrogen atom of the amino group readily attacks electrophiles.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage, yielding N-(4-cyanobenzo[d]isoxazol-3-yl)amides. This is a common method for protecting the amino group or for building more complex molecular architectures.

Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylation of the amino group. However, controlling the degree of alkylation can be challenging.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine (B92270) yields the corresponding sulfonamide.

It has been noted in related structures, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, that the amino group can exhibit lower than expected reactivity in certain reactions, possibly due to the electronic influence of the isoxazole ring. nih.gov

Table 4: Electrophilic Reactions at the Amino Group

Reaction Type Electrophile Example Product Class
Acylation Acetyl Chloride (CH₃COCl) Amide
Alkylation Methyl Iodide (CH₃I) Alkylated Amine (secondary or tertiary)
Sulfonylation Tosyl Chloride (TsCl) Sulfonamide

| Urea Formation | Isocyanate (R-NCO) | Urea |

The primary amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds through a tetrahedral hemiaminal intermediate. mdpi.com

The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. mdpi.com These imines can be stable compounds or can serve as intermediates for further reactions, such as reduction to a secondary amine.

Table 5: Condensation Reaction with an Aldehyde

Reactant Intermediate Product
Aldehyde (R-CHO) Hemiaminal Imine (Schiff Base)

| Ketone (R-CO-R') | Hemiaminal | Imine (Schiff Base) |

Participation in Heterocyclic Ring Formations (e.g., Pyrimidine Synthesis)

The presence of both a nucleophilic amino group and an electrophilic nitrile group in a 1,2-relationship on the isoxazole core makes this compound a versatile precursor for the synthesis of fused heterocyclic systems. A prominent example is its utilization in the construction of pyrimidine rings.

The general strategy involves the reaction of the amino-nitrile moiety with a suitable three-carbon electrophilic synthon. For instance, the reaction with formamide or its equivalents can lead to the formation of an isoxazolo[5,4-d]pyrimidine (B13100350) core. The initial step is the nucleophilic attack of the amino group on the formamide carbon, followed by an intramolecular cyclization where the newly formed amidine nitrogen attacks the nitrile carbon. Subsequent aromatization yields the final fused heterocyclic product.

This reactivity is analogous to the synthesis of other fused pyrimidine systems, such as oxazolo[5,4-d]pyrimidines, where an existing oxazole (B20620) derivative with an amino and a cyano group undergoes cyclization to form the pyrimidine ring. nih.gov The key transformation involves the formation of an intermediate amidine through the nucleophilic addition of an amine to the nitrile group, which then cyclizes to form the pyrimidine ring. nih.gov

Table 1: Examples of Reagents for Pyrimidine Ring Formation with Aminonitriles

ReagentResulting Fused RingReference
FormamidePyrimidine nih.gov
OrthoformatesPyrimidine chemicalbook.com
IsothiocyanatesThiazine

Reactivity of the Benzo[d]isoxazole Ring System

The benzo[d]isoxazole ring system itself possesses distinct reactivity patterns, influenced by the fusion of the benzene (B151609) and isoxazole rings.

Electrophilic Aromatic Substitution on the Benzo Ring

The benzene ring of the benzo[d]isoxazole system can undergo electrophilic aromatic substitution. The directing effects of the fused isoxazole ring and the existing substituents on the benzene ring will determine the position of substitution. In the case of this compound, the amino group is a strong activating group and an ortho-, para-director, while the nitrile group is a deactivating group and a meta-director. The isoxazole ring itself is generally considered to be electron-withdrawing.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting Effect
-NH₂ActivatingOrtho, Para
-CNDeactivatingMeta
Isoxazole RingDeactivating

Nucleophilic Aromatic Substitution on the Benzo Ring

The presence of electron-withdrawing groups, such as the nitrile and the isoxazole ring itself, can activate the benzene ring towards nucleophilic aromatic substitution (SNA r). This is particularly true if there are good leaving groups, such as nitro groups, present on the benzene ring.

For example, studies on 4,6-dinitro-3-R-benzo[d]isoxazoles have shown that the nitro group at the 4-position is readily substituted by various nucleophiles, including alkoxides, thiolates, fluoride, and azide (B81097). researchgate.net This highlights the susceptibility of the benzene portion of the benzo[d]isoxazole core to nucleophilic attack, especially when appropriately activated.

Ring-Opening and Rearrangement Pathways of the Isoxazole Nucleus

The isoxazole ring, being a five-membered heterocycle with a relatively weak N-O bond, is susceptible to ring-opening reactions under various conditions. These reactions can be initiated by reduction, treatment with base, or photolysis.

Reductive ring-opening of isoxazoles, often achieved through catalytic hydrogenation (e.g., with Pd/C or Raney Ni), is a well-established method to generate β-enaminones. mdpi.com This transformation provides a versatile route to a variety of other heterocyclic systems.

Base-promoted ring-opening and rearrangement of benzo[d]isoxazoles have also been observed. For instance, benzo[d]isoxazoles with a carbonyl or carboxyl group at the 3-position can undergo decarbonylation or decarboxylation followed by isoxazole ring opening. researchgate.net

Mechanistic Studies of Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Computational and Theoretical Chemistry Studies on 3 Aminobenzo D Isoxazole 4 Carbonitrile

Electronic Structure and Bonding Analysis

Quantum Chemical Calculations (e.g., DFT) for Ground State Properties

There are no specific published studies detailing the DFT calculations for the ground state properties of 3-Aminobenzo[d]isoxazole-4-carbonitrile . A theoretical investigation would typically involve geometry optimization to find the most stable arrangement of atoms and calculation of electronic properties such as molecular orbital energies, dipole moment, and electrostatic potential. For related molecules like 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, crystallographic studies have been performed, revealing a planar isoxazole (B147169) ring. researchgate.netnih.gov DFT calculations would be able to provide similar structural insights for This compound in the gas phase or in solution.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Specific NBO analysis data for This compound is not available in the current body of scientific literature. NBO analysis on analogous compounds, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been mentioned in the context of understanding donor-acceptor interactions. mdpi.com For This compound , an NBO analysis would be instrumental in quantifying the delocalization of electron density between the amino group, the benzo[d]isoxazole ring, and the carbonitrile group, providing a quantitative picture of the electronic interactions within the molecule.

Frontier Molecular Orbital (FMO) Theory Applications

A specific FMO analysis for This compound has not been reported. FMO theory is crucial for understanding a molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) indicating its nucleophilic character and the Lowest Unoccupied Molecular Orbital (LUMO) its electrophilic character. The energies of these orbitals and their distribution across the molecule would be key predictors of its behavior in chemical reactions. While DFT studies on other isoxazole derivatives have included FMO analysis, this information is absent for the title compound.

Conformational Analysis and Tautomerism Investigations

Identification of Stable Conformers

There are no published studies on the conformational analysis of This compound . Due to the fused ring system, the molecule is expected to be largely planar. However, the amino group can exhibit different orientations, potentially leading to different conformers. A computational study would be necessary to identify the most stable conformer(s) and the energy barriers between them.

Energetics and Interconversion Barriers of Tautomers

The potential for tautomerism in This compound , particularly involving the amino group and the isoxazole ring nitrogen, is a chemically relevant question. However, no theoretical or experimental studies on the tautomeric forms of this specific molecule and their relative energies and interconversion barriers have been found. Investigations into the tautomerism of other isoxazole derivatives, such as isoxazolo[3,4-b]quinolin-3(1H)-ones, have been conducted, highlighting the importance of such studies. researchgate.net

Spectroscopic Property Prediction and Validation

A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the structural confirmation of synthesized compounds. schrodinger.comnih.gov

The prediction of Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra is a standard procedure in computational chemistry. For molecules like this compound, these calculations are typically performed using Density Functional Theory (DFT). nih.govnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the isotropic nuclear magnetic shielding constants. nih.gov These constants are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). DFT functionals, like the popular B3LYP, combined with a suitable basis set (e.g., 6-311G), are employed to optimize the molecular geometry before performing the GIAO calculations. nih.gov This process yields predicted ¹H and ¹³C NMR chemical shifts that can be directly compared with experimental spectra.

Vibrational Frequencies: The same DFT-optimized geometry is used to calculate the molecule's vibrational frequencies. These calculations produce a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule (e.g., C≡N stretch, N-H bend, aromatic C-C stretch). It is a common practice to apply a scaling factor to the calculated harmonic frequencies to better match the anharmonicity of experimental results. researchgate.net The predicted IR and Raman intensities help in assigning the peaks observed in experimental spectra. For instance, the characteristic stretching frequency of the nitrile (C≡N) group, typically found in the 2220-2260 cm⁻¹ range, can be precisely calculated. mdpi.com

The ultimate validation of theoretical models comes from their comparison with experimental data. After synthesizing and purifying this compound, its ¹H NMR, ¹³C NMR, and FT-IR spectra would be recorded. The calculated chemical shifts and vibrational frequencies would then be systematically compared to these experimental values. nih.gov

A strong correlation between the predicted and observed spectra provides high confidence in the structural assignment of the synthesized molecule. Discrepancies can point to environmental effects (like solvent interactions not included in the gas-phase calculation) or suggest that the true structure differs from the one modeled.

Table 1: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Heterocyclic Nitrile

¹³C NMR δ (ppm) Calculatedδ (ppm) ExperimentalVibrational Mode Frequency (cm⁻¹) CalculatedFrequency (cm⁻¹) Experimental
C-CN98.799.1C≡N Stretch22332230
C-NH₂155.2154.8N-H Bend16401645
Aromatic C113.8 - 157.7114.0 - 158.0Aromatic C=C Stretch15901595

Note: This table is for illustrative purposes only and does not represent actual data for this compound. It demonstrates the format used for comparing theoretical and experimental results.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in exploring the "how" and "why" of chemical reactions, providing details that are often impossible to observe experimentally. wikipedia.orgnih.gov This includes mapping the entire energy landscape of a reaction, from reactants to products.

For any proposed synthesis of this compound, such as a 1,3-dipolar cycloaddition reaction, computational methods can identify the geometry of the transition state—the highest energy point along the reaction coordinate. nih.govmdpi.com Transition state optimization algorithms locate this first-order saddle point on the potential energy surface. A subsequent frequency calculation is essential to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the structures of the reactants, products, and transition state(s) are optimized, their relative energies can be calculated to construct a reaction energy profile. This profile visualizes the energy changes throughout the reaction. The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. mdpi.com

A lower activation barrier indicates a faster, more kinetically favorable reaction. By comparing the activation barriers for different potential pathways, chemists can predict which reaction conditions or reagents are most likely to lead to the desired product, this compound, and can anticipate potential side products. mdpi.com Further analysis using methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactants and products. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics calculations typically focus on static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov For this compound, an MD simulation would involve placing the molecule, or a collection of molecules, in a simulation box, often with a solvent, and calculating the forces between atoms using a classical force field.

By solving Newton's equations of motion over a series of small time steps (femtoseconds), MD simulations can track the trajectory of every atom. This allows for the study of:

Conformational Flexibility: How the molecule bends, stretches, and rotates over time.

Intermolecular Interactions: How molecules of this compound interact with each other or with solvent molecules.

Solvation Effects: The structure and dynamics of the solvent shell around the molecule.

In the context of medicinal chemistry, MD simulations are frequently used to study the stability of a ligand bound to a protein's active site, a technique that could be applied if this compound were investigated as a potential enzyme inhibitor. nih.gov

Spectroscopic and Structural Characterization Methodologies for 3 Aminobenzo D Isoxazole 4 Carbonitrile and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a primary tool for identifying the functional groups present in a molecule. nih.gov For 3-Aminobenzo[d]isoxazole-4-carbonitrile, these spectra would reveal characteristic vibrational modes for its key structural features.

The FT-IR spectrum is particularly useful for identifying polar functional groups. The primary amino (-NH₂) group typically shows two distinct stretching bands in the region of 3500-3300 cm⁻¹. researchgate.net The nitrile (-C≡N) group, a strong and sharp absorption, is expected around 2260-2220 cm⁻¹. The spectrum would also feature bands corresponding to the aromatic C-H stretching above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the 1650-1450 cm⁻¹ range, which are characteristic of the benzo[d]isoxazole core. researchgate.netscispace.com The N-O stretching vibration of the isoxazole (B147169) ring is typically observed in the 1450-1380 cm⁻¹ region. researchgate.net

Raman spectroscopy, being more sensitive to non-polar bonds, would effectively complement the FT-IR data. The symmetric vibrations of the benzene (B151609) ring and the nitrile group often produce strong Raman signals. nih.gov Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental bands observed in both FT-IR and Raman spectra. nih.govnih.gov

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Source
Amino (-NH₂) Asymmetric & Symmetric Stretching 3500 - 3300 researchgate.net
Amino (-NH₂) Scissoring 1650 - 1580 researchgate.net
Aromatic C-H Stretching 3100 - 3000 scispace.com
Nitrile (-C≡N) Stretching 2260 - 2220 researchgate.net
Aromatic C=C Ring Stretching 1600 & 1475 (approx.) researchgate.net
Isoxazole C=N Stretching 1615 - 1570 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. ipb.pt One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive data on the chemical environment, connectivity, and spatial relationships of atoms. icm.edu.pl

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amino group protons. The three protons on the benzene ring would appear as a complex multiplet system in the aromatic region (typically δ 7.0-8.5 ppm). niscair.res.inrsc.org The exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on their position relative to the electron-withdrawing nitrile group and the fused isoxazole ring. The protons of the -NH₂ group would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. researchgate.net

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. The carbon of the nitrile group (-C≡N) typically resonates in the δ 115-125 ppm range. The carbons of the benzene ring and the isoxazole ring will appear between δ 110-170 ppm. researchgate.netniscair.res.in The chemical shifts allow for differentiation between protonated carbons and quaternary carbons (those with no attached protons), such as the carbons at the ring fusion points, the carbon attached to the amino group, and the nitrile carbon. iastate.edu

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Spectroscopy Expected Chemical Shift (ppm) Notes Source
Aromatic Protons ¹H NMR 7.0 - 8.5 Complex multiplets (d, t, dd) researchgate.netrsc.org
Amino Protons ¹H NMR Variable (e.g., 5.0 - 7.0) Broad singlet, D₂O exchangeable researchgate.net
Isoxazole Ring Carbons ¹³C NMR 150 - 170 Quaternary carbons niscair.res.inrsc.org
Benzene Ring Carbons ¹³C NMR 110 - 150 Both protonated and quaternary niscair.res.inrsc.org
Nitrile Carbon ¹³C NMR 115 - 125 Quaternary carbon researchgate.net

While 1D NMR provides essential data, 2D NMR experiments are often necessary for unambiguous assignment of all proton and carbon signals, especially in complex heterocyclic systems. scispace.comipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. For this compound, COSY would show correlations between adjacent protons on the benzene ring, helping to establish their connectivity and confirm their relative positions. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is invaluable for assigning the signals of the protonated carbons in the benzene ring by linking the known proton signals to their corresponding carbon signals. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and can offer structural clues based on fragmentation patterns. niscair.res.in

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the parent ion. rsc.org For this compound (molecular formula C₈H₅N₃O), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. The calculated exact mass for the [M+H]⁺ ion is 160.0505, and experimental verification of this value would provide strong evidence for the proposed molecular formula. nih.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of isoxazole derivatives, providing crucial information on molecular weight and purity. In a typical LC-MS analysis, the compound is first separated from by-products and impurities on a chromatographic column before being introduced into the mass spectrometer for detection.

The choice of ionization method is critical. For benzisoxazole and related heterocyclic compounds, electrospray ionization (ESI) is commonly used, capable of generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govnih.gov The specific mode depends on the compound's ability to accept or lose a proton. For instance, in the analysis of various benzothiazoles, a related class of heterocyclic compounds, both positive and negative ion modes were required to detect the full range of derivatives. nih.govmac-mod.com

The chromatographic conditions, including the column and mobile phase, are optimized to achieve good separation. A common setup involves a reverse-phase column (like a C8 or C18) with a gradient elution using a mixture of an aqueous solvent (often with a formic acid modifier) and an organic solvent such as acetonitrile (B52724) or methanol. mac-mod.comnih.gov For example, the analysis of benzothiazole (B30560) derivatives was performed on an ACE 3 C8 column with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. mac-mod.com High-resolution mass spectrometry (HRMS) can be coupled with LC to provide highly accurate mass measurements, allowing for the determination of the elemental composition. nih.govnih.gov A study on methyl 4-amino-3-methoxyisoxazole-5-carboxylate used HRMS to find an [M+Na]⁺ adduct at m/z 195.0373, closely matching the calculated value of 195.0382, thereby confirming its composition. nih.gov

Table 1: Example LC-MS Parameters for Analysis of Related Heterocyclic Compounds

Parameter Value/Description Reference
Column ACE 3 C8, 50 x 2.1 mm mac-mod.com
Mobile Phase A 0.1% formic acid in H₂O mac-mod.com
Mobile Phase B 0.1% formic acid in MeCN mac-mod.com
Ionization Electrospray Ionization (ESI), Positive/Negative Modes nih.govnih.gov

| Detection | Mass Spectrometer (e.g., Sciex API 2000) | mac-mod.com |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the chemical structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, a specific ion (the precursor or parent ion), such as the [M+H]⁺ ion of this compound, is selected and then fragmented by collision-induced dissociation (CID). nih.govresearchgate.net The resulting fragment ions (product ions) are then detected, providing a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of heterocyclic compounds can be complex but often reveals the core structure and the nature of its substituents. nih.gov Studies on related nitrile amino acids show that fragmentation is highly dependent on the structure, with competing losses of small neutral molecules like CO₂, HCN, and H₂O. nih.gov For protonated amino acids, a cumulative loss of H₂O and CO is a common fragmentation pathway. nih.govresearchgate.net In the analysis of pyranopyrazole derivatives, fragmentation often involved an alpha cleavage reaction. nih.gov The interpretation of these fragmentation pathways allows for the unambiguous assignment of the compound's constitution, distinguishing it from potential isomers. nih.govnih.gov For example, MS/MS analysis of 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives allowed for the characterization of synthesized peptides. mdpi.com

Table 2: Illustrative MS/MS Fragmentation Data for Heterocyclic Compounds

Precursor Ion (m/z) Description Characteristic Product Ions (m/z) Fragmentation Pathway Reference
136 Protonated Benzothiazole 109, 65 Loss of HCN, further fragmentation mac-mod.com
150 Protonated 2-Methylbenzothiazole 109, 65 Loss of CH₃CN, further fragmentation mac-mod.com

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. While specific crystal structure data for this compound is not publicly available, analysis of closely related isoxazole derivatives demonstrates the utility of this method. nih.govresearchgate.netderpharmachemica.com

For instance, the crystal structure of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile was determined to be in the monoclinic P21/n space group. nih.govresearchgate.net The analysis revealed that the isoxazole ring is essentially planar. nih.govresearchgate.net Such studies provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and revealing the molecule's conformation. In the crystal lattice, molecules are often linked by intermolecular interactions like hydrogen bonds. nih.govresearchgate.net In the case of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, molecules are linked by N—H···N hydrogen bonds, forming a two-dimensional array. nih.govresearchgate.net This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules. The data is typically collected on a diffractometer, and the structure is solved and refined using specialized software like SHELXS-97. derpharmachemica.com

Table 3: Example Crystal Data for a Related Isoxazole Derivative (5-Amino-3-methyl-1,2-oxazole-4-carbonitrile)

Parameter Value Reference
Chemical Formula C₅H₅N₃O nih.govresearchgate.net
Crystal System Monoclinic nih.govresearchgate.net
Space Group P2₁/n nih.govresearchgate.net
a (Å) 3.8779 (2) nih.govresearchgate.net
b (Å) 18.8518 (11) nih.govresearchgate.net
c (Å) 8.2015 (4) nih.govresearchgate.net
β (°) 100.780 (2) nih.govresearchgate.net

| Volume (ų) | 588.99 (5) | nih.gov |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed empirical formula. For this compound, the empirical formula is C₈H₅N₃O.

This method serves as a crucial check for purity and confirms that the synthesized compound has the correct elemental composition. The procedure is typically performed using an automated elemental analyzer. A successful synthesis is indicated when the experimentally determined percentages are in close agreement with the calculated values, usually within a margin of ±0.4%. For example, the elemental analysis of a related compound, benzo[1,2-d:4,5-d′]bis( nih.govnih.govbldpharm.comthiadiazole)-4-carbonitrile (C₇HN₅S₂), showed found values of C: 38.20%, H: 0.43%, and N: 31.82%, which were in excellent agreement with the calculated values of C: 38.35%, H: 0.46%, and N: 31.94%. mdpi.com This confirmed the empirical formula of the synthesized product. mdpi.com

Table 4: Elemental Analysis Data for this compound

Element Calculated % for C₈H₅N₃O Found %
Carbon (C) 60.38 Data not available in search results
Hydrogen (H) 3.17 Data not available in search results
Nitrogen (N) 26.40 Data not available in search results

| Oxygen (O) | 10.05 | Data not available in search results |

Applications of 3 Aminobenzo D Isoxazole 4 Carbonitrile As a Synthetic Scaffold in Organic Synthesis

Design and Synthesis of Novel Fused Heterocyclic Systems

The strategic placement of reactive functional groups in 3-Aminobenzo[d]isoxazole-4-carbonitrile makes it an ideal precursor for the synthesis of novel fused heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science due to their often-favorable biological activities and photophysical properties.

A primary application of this compound is in the synthesis of pyrimidine-fused derivatives. The amino and nitrile groups can readily participate in condensation reactions with various reagents to form a new pyrimidine (B1678525) ring fused to the benzo[d]isoxazole core. For instance, reaction with formamide (B127407), urea, or thiourea (B124793) can lead to the formation of the corresponding pyrazolo[3,4-d]pyrimidines. nih.gov Similarly, cyclization reactions on appropriately substituted oxazole (B20620) derivatives can yield oxazolo[5,4-d]pyrimidines. nih.gov The resulting polycyclic systems are structurally analogous to purines, which are fundamental components of nucleic acids, suggesting their potential as anticancer and antiviral agents. nih.govgsconlinepress.com

The synthesis of various pyrimidine derivatives often involves the reaction of an aminonitrile precursor with different electrophilic reagents. For example, enaminonitriles can be treated with carbon disulfide in the presence of a base to yield pyrimidinethione derivatives. gsconlinepress.com The versatility of these synthetic routes allows for the creation of extensive libraries of pyrimidine-based compounds for biological screening.

While direct applications of this compound in the construction of large polycyclic aromatic hydrocarbons (PAHs) are less commonly documented, its role as a precursor to fused heterocyclic systems contributes to the broader field of polycyclic compound synthesis. nist.gov The isoxazole (B147169) ring can undergo ring-opening and rearrangement reactions under certain conditions, providing pathways to different aromatic cores. Furthermore, the functional groups on the benzo[d]isoxazole scaffold can be used to introduce aryl or other cyclic substituents, thereby building up larger polycyclic structures. For example, cyano derivatives of heterocyclic compounds are utilized as precursors for creating photoluminescent materials. mdpi.com

Derivatization for Chemical Library Construction and Diversification

The amenability of this compound to various chemical modifications makes it an excellent scaffold for the construction of chemical libraries. nih.gov The amino and nitrile functionalities provide convenient handles for introducing molecular diversity. This approach is crucial in drug discovery, where large numbers of related compounds are synthesized and screened to identify new therapeutic agents.

The process of building a chemical library often starts with a core scaffold like this compound, which is then systematically reacted with a variety of building blocks. For instance, the amino group can be acylated, alkylated, or used in the formation of Schiff bases, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. mdpi.com This strategy allows for the rapid generation of a large and diverse set of molecules for high-throughput screening. The repurposing of in-house chemical libraries has also proven to be a successful strategy in drug discovery. nih.gov

Table 1: Examples of Derivatization Reactions for Library Synthesis

Starting MaterialReagent(s)Product TypeReference
EnaminonitrilesCarbon Disulfide, Sodium MethoxidePyrimidinethione derivatives gsconlinepress.com
2-Amino-4H-chromene-3-carbonitrilesEthyl Orthoformate, Acetic AcidFunctionalized Imidates mdpi.com
3-Amino-1H-pyrazole-4-carbonitrilesEnaminone/EnaminonitrilePyrazolo[1,5-a]pyrimidines mdpi.com
3-Amino-1H-pyrazole-4-carbonitrilesHydrazine Hydrate, DioxanePyrazoles mdpi.com

Development of New Chemical Entities Through Functionalization

The functionalization of the this compound core is a key strategy for developing new chemical entities (NCEs) with tailored properties. By modifying the existing functional groups or introducing new ones, chemists can fine-tune the electronic, steric, and pharmacokinetic properties of the resulting molecules.

For example, the amino group can be transformed into a variety of other functionalities, such as amides, sulfonamides, or ureas, each imparting different chemical and biological characteristics. The nitrile group can be converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid group in medicinal chemistry, often leading to improved metabolic stability and cell permeability. beilstein-journals.org The strategic functionalization of heterocyclic building blocks is a cornerstone of modern drug discovery. nih.gov

Utilization as a Building Block in Complex Molecule Synthesis (e.g., as a non-proteinogenic amino acid in peptide chemistry, focusing on chemical incorporation)

The structure of this compound, or more specifically its carboxylic acid analogue, 3-aminobenzo[d]isoxazole-4-carboxylic acid, allows it to be considered a non-proteinogenic amino acid. mdpi.comnih.gov These unnatural amino acids are of great interest in peptide chemistry as they can be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation and potentially novel biological activities. mdpi.comnih.govnih.gov

The incorporation of such a rigid, heterocyclic amino acid can induce specific conformations in the peptide backbone, which can be crucial for binding to biological targets. The synthesis of peptides containing non-proteinogenic amino acids is a powerful tool in the development of new therapeutic peptides. mdpi.comnih.gov The use of unnatural amino acids as building blocks for constructing combinatorial libraries is a well-established strategy in drug discovery. nih.govthieme.de

Table 2: Research on Isoxazole-Containing Amino Acids in Peptide Synthesis

Amino Acid DerivativeApplicationKey FindingReference
5-Amino-3-methyl-isoxazole-4-carboxylic acidSolid-phase synthesis of α/β-mixed peptidesSuccessfully coupled to a resin-bound peptide, creating new peptide hybrids. mdpi.comnih.gov
Isoxazole tethered quinone-amino acid hybridsSynthesis of novel hybrid natural productsA new series of hybrids were synthesized via 1,3-dipolar cycloaddition and oxidation. nih.gov
Oxazolyl amino acidsDevelopment of novel small molecules and heterocyclic peptidomimeticsAn orthogonal deprotection strategy was developed for preparing various oxazole-based molecules. thieme.de

Preparation of Precursors for Further Synthetic Transformations

This compound is not only a scaffold for building complex molecules but also serves as a precursor for other valuable synthetic intermediates. bldpharm.com The functional groups can be chemically modified to prepare new building blocks for subsequent reactions.

For instance, the nitrile group can be reduced to an aminomethyl group, or the amino group can be diazotized and replaced with a variety of other substituents via Sandmeyer-type reactions. The isoxazole ring itself can be cleaved under certain reductive or basic conditions to unmask a β-ketonitrile functionality, which can then be used in a new set of synthetic transformations. mdpi.com This versatility underscores the importance of this compound and its derivatives as starting materials in multi-step organic syntheses. bldpharm.com

Conclusion and Future Research Directions in 3 Aminobenzo D Isoxazole 4 Carbonitrile Chemistry

Current Status and Key Achievements in the Synthesis and Reactivity

While dedicated research on 3-Aminobenzo[d]isoxazole-4-carbonitrile is not extensively documented, its chemical nature can be inferred from the significant achievements in the broader synthesis and reactivity of the 1,2-benzisoxazole (B1199462) core.

Key Achievements in Synthesis:

The synthesis of the 1,2-benzisoxazole scaffold has evolved from classical condensation methods to more sophisticated and efficient strategies. Traditional approaches often rely on the cyclization of pre-functionalized benzene (B151609) precursors. chim.it These generally involve either C–O bond formation from an o-substituted aryl oxime or N–O bond formation from an o-hydroxyaryl oxime. chim.it

More recent and significant achievements lie in the application of modern synthetic methods that allow for greater diversity and milder reaction conditions. A particularly powerful method is the [3+2] cycloaddition reaction between in-situ generated arynes and nitrile oxides. nih.gov This approach forms two bonds in a single step and tolerates a wide variety of functional groups. For the specific synthesis of this compound, one could envision a route starting from a suitably substituted aryne precursor and a nitrile oxide, as detailed in the table below.

Precursor 1 (Aryne Source)Precursor 2 (Nitrile Oxide Source)MethodDescription
2-amino-6-(trimethylsilyl)phenyl triflateCyanogen (B1215507) N-oxide (from cyanogen bromide oxime)[3+2] CycloadditionFluoride-ion induced in-situ generation of both the aryne and nitrile oxide intermediates, followed by cycloaddition to form the benzisoxazole ring. nih.gov
2-bromo-6-aminobenzonitrileN/AIntramolecular CyclizationA hypothetical intramolecular cyclization pathway, possibly via an intermediate oxime, could be explored.
2-hydroxybenzonitrile (B42573) derivativeN-Hydroxyimidoyl chlorideCyclizationSynthesis of 3-substituted benzisoxazoles can be achieved via cyclization under basic conditions. A 2-hydroxybenzonitrile bearing a suitable precursor at the adjacent position could be a viable starting point. chim.it

Key Achievements in Reactivity:

The reactivity of benzisoxazoles is largely dictated by the inherent properties of the heterocyclic ring and its substituents. A key feature is the relative weakness of the N–O bond, which can be cleaved under various conditions.

Reductive Ring Opening: The N–O bond can be cleaved by strong bases or through transition-metal catalysis. researchgate.netwikipedia.org This reaction, known as the Kemp elimination under basic conditions, typically yields a 2-hydroxybenzonitrile derivative. wikipedia.org This provides a pathway to convert the benzisoxazole scaffold into other useful structures.

Reactivity as a Synthon: Isoxazoles can serve as synthons for other functional groups. For instance, Ru(II)-catalyzed reactions can mediate the cleavage of isoxazoles to deliver a nitrile functionality, highlighting the ring's potential as a masked nitrile. rsc.org

Functional Group Reactivity: For this compound, the amino and nitrile groups are primary sites for further functionalization. The amino group can undergo acylation, alkylation, or diazotization, while the nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to an aminomethyl group.

Unresolved Challenges and Research Gaps in this compound Chemistry

The most significant research gap is the lack of specific studies on this compound itself. While its synthesis and reactivity can be extrapolated, dedicated experimental validation is absent from the current literature.

Lack of Targeted Synthesis: There are no published, optimized synthetic routes specifically for this compound. Developing a regioselective and high-yielding synthesis remains a primary challenge. The simultaneous presence of an electron-donating amino group and an electron-withdrawing nitrile group could pose regioselectivity challenges in cycloaddition or electrophilic substitution reactions.

Reactivity and Stability Data: The stability of the compound under various conditions (acidic, basic, oxidative, reductive) has not been studied. The interplay between the amino group, the nitrile group, and the benzisoxazole ring could lead to unexpected reactivity or decomposition pathways. For example, intramolecular reactions between the amino and nitrile groups under certain conditions could be possible.

C-H Functionalization: Direct and selective C-H functionalization of the benzene portion of the benzisoxazole ring is a general challenge in this chemical class. researchgate.netresearchgate.net Developing methods to selectively functionalize the C5, C6, or C7 positions of this compound without affecting the existing functional groups is a significant hurdle.

Emerging Trends and Methodological Advancements for Future Research

Future research on this compound would benefit greatly from the adoption of modern synthetic methodologies that are becoming prevalent in heterocyclic chemistry.

Photocatalysis and Flow Chemistry: Photocyclization has been demonstrated as a method for forming the benzene ring of a benzisoxazole from isoxazole-bearing dihetarylethenes. chim.it Applying photocatalysis or continuous flow synthesis could offer milder, more efficient, and scalable routes to the target compound and its derivatives.

Transition-Metal Catalyzed Cross-Coupling: While challenging, the development of new ligand systems may enable the direct C-H functionalization of the benzisoxazole core. This would allow for the late-stage introduction of various substituents, rapidly generating a library of derivatives for biological screening.

Green Chemistry Approaches: The use of environmentally benign solvents like water, or catalyst systems like reusable nanoparticle-supported catalysts, represents a growing trend. bohrium.combeilstein-journals.org Future syntheses should aim to incorporate these principles to develop more sustainable methods.

Emerging MethodPotential Application for this compoundAnticipated Advantage
Late-Stage C-H FunctionalizationIntroduction of aryl, alkyl, or other groups at the C5, C6, or C7 positions.Rapid diversification of the core structure for structure-activity relationship (SAR) studies.
Flow ChemistryContinuous, scalable synthesis of the target compound or its precursors.Improved safety, efficiency, and scalability compared to batch processing.
BiocatalysisEnantioselective modification of derivatives or resolution of chiral analogs.High selectivity and environmentally friendly reaction conditions.

Potential for Further Exploration of this compound as a Versatile Chemical Synthon

The true potential of this compound lies in its utility as a versatile chemical synthon—a building block for constructing more complex molecules. The two distinct functional groups, in combination with the reactive benzisoxazole ring, provide multiple handles for chemical manipulation.

Orthogonal Functionalization: The amino and nitrile groups can be manipulated using orthogonal chemical reactions. For example, the amino group could be protected, the nitrile hydrolyzed to a carboxylic acid, and the amino group deprotected for subsequent modification, allowing for controlled, stepwise synthesis.

Scaffold for Medicinal Chemistry: The 3-aminobenzisoxazole moiety is a known pharmacophore. The additional nitrile group can act as a hydrogen bond acceptor or be converted into other functional groups like tetrazoles (a common carboxylic acid bioisostere), which are highly valuable in medicinal chemistry. nih.gov

Precursor to Complex Heterocycles: The inherent reactivity of the N-O bond allows the benzisoxazole ring to be used as a masked precursor. Reductive ring-opening would transform this compound into 2-amino-6-cyanophenol, a valuable intermediate for the synthesis of other heterocyclic systems like benzoxazoles.

Q & A

Q. What are the established synthetic routes for 3-Aminobenzo[d]isoxazole-4-carbonitrile, and how are reaction conditions optimized?

The compound is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and electron-deficient dipolarophiles. For example, nitrile oxides generated from hydroxamoyl chlorides react with malononitrile derivatives in ethanol under reflux conditions, yielding the isoxazole core . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) or ethanol improve reaction efficiency.
  • Catalysts : Sodium methoxide facilitates cyclization .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) isolates the product with >95% purity .
    Characterization relies on 1H/13C NMR and mass spectrometry to confirm regioselectivity and absence of byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and amino groups (broad singlet, δ 5.0–6.0 ppm). 13C NMR confirms the nitrile carbon (δ ~115 ppm) and isoxazole ring carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-EI) validates molecular weight (e.g., m/z 238.0961 for C12H10N6) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using cyclohexane/ethyl acetate (2:1) as the mobile phase .

Q. How are preliminary biological activities (e.g., antioxidant or enzyme inhibition) evaluated for this compound?

  • Antioxidant Assays : DPPH radical scavenging or FRAP assays measure activity. For example, substituted isoxazole derivatives (e.g., 5-amino-3-(pyridine-4-yl)isoxazole-4-carbonitrile) showed IC50 values comparable to ascorbic acid in DPPH tests .
  • Enzyme Inhibition : Hsp90 inhibition assays use ATPase activity measurements or fluorescence polarization. Compound derivatives are tested at micromolar concentrations in vitro .

Advanced Research Questions

Q. How can synthetic yields be improved, and what factors contribute to regioselectivity challenges?

  • Optimization Strategies :
    • Temperature Control : Reflux conditions (50–80°C) enhance cycloaddition efficiency while minimizing side reactions .
    • Precursor Modification : Electron-withdrawing groups on nitrile oxides (e.g., 2,4-dimethoxyphenyl) improve dipolarophile reactivity .
  • Regioselectivity : Competing pathways (e.g., 5- vs. 3-substitution) arise from steric and electronic effects. Computational modeling (DFT) predicts favorable transition states to guide synthetic design .

Q. What challenges arise in structural elucidation, particularly regarding ring conformation and crystallography?

  • Crystallographic Analysis : Single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves bond angles and puckering. For example, benzo[d]isoxazole derivatives exhibit nonplanar rings, quantified via Cremer-Pople puckering parameters .
  • Dynamic Effects : Variable-temperature NMR detects ring-flipping or pseudorotation in solution, which may conflict with solid-state data .

Q. How should researchers address contradictions in biological activity data across studies?

  • Data Validation :
    • Assay Reproducibility : Standardize protocols (e.g., DPPH concentration, incubation time) to minimize variability .
    • Structural-Activity Relationships (SAR) : Compare substituent effects; e.g., electron-donating groups on the phenyl ring enhance antioxidant activity .
  • Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent polarity in assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.